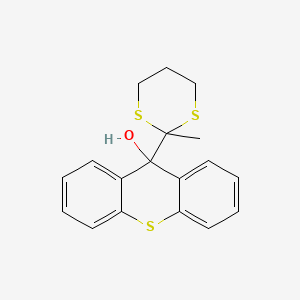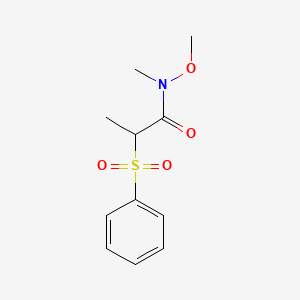![molecular formula C20H21N3O2S B14183641 N-{2-[(2-Aminoethyl)amino]ethyl}pyrene-1-sulfonamide CAS No. 912562-09-5](/img/structure/B14183641.png)
N-{2-[(2-Aminoethyl)amino]ethyl}pyrene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(2-Aminoethyl)amino]ethyl}pyrene-1-sulfonamide is a complex organic compound that features a pyrene moiety linked to a sulfonamide group through a flexible ethylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-Aminoethyl)amino]ethyl}pyrene-1-sulfonamide typically involves the following steps:
Formation of the Pyrene Sulfonyl Chloride: Pyrene is reacted with chlorosulfonic acid to form pyrene-1-sulfonyl chloride.
Amination Reaction: The pyrene-1-sulfonyl chloride is then reacted with N-(2-aminoethyl)ethylenediamine under controlled conditions to form the desired sulfonamide compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-[(2-Aminoethyl)amino]ethyl}pyrene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to form sulfinamide or sulfide derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce sulfinamide or sulfide derivatives.
Applications De Recherche Scientifique
N-{2-[(2-Aminoethyl)amino]ethyl}pyrene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a fluorescent probe due to the pyrene moiety, which exhibits strong fluorescence properties.
Biology: The compound can be used to label biomolecules for imaging and tracking in biological systems.
Industry: It can be used in the development of advanced materials, such as sensors and optoelectronic devices.
Mécanisme D'action
The mechanism of action of N-{2-[(2-Aminoethyl)amino]ethyl}pyrene-1-sulfonamide involves its interaction with specific molecular targets. The pyrene moiety can intercalate into DNA, while the sulfonamide group can form hydrogen bonds with amino acid residues in proteins. These interactions can affect the function of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Hydroxyethyl)ethylenediamine: Similar in structure but lacks the pyrene moiety.
N-(2-Aminoethyl)ethanolamine: Another related compound with different functional groups.
Uniqueness
N-{2-[(2-Aminoethyl)amino]ethyl}pyrene-1-sulfonamide is unique due to the presence of the pyrene moiety, which imparts strong fluorescence properties. This makes it particularly useful as a fluorescent probe in various applications.
Propriétés
Numéro CAS |
912562-09-5 |
|---|---|
Formule moléculaire |
C20H21N3O2S |
Poids moléculaire |
367.5 g/mol |
Nom IUPAC |
N-[2-(2-aminoethylamino)ethyl]pyrene-1-sulfonamide |
InChI |
InChI=1S/C20H21N3O2S/c21-10-11-22-12-13-23-26(24,25)18-9-7-16-5-4-14-2-1-3-15-6-8-17(18)20(16)19(14)15/h1-9,22-23H,10-13,21H2 |
Clé InChI |
GMUIPVSIMYZZMW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)S(=O)(=O)NCCNCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,7,10-Trioxatricyclo[4.3.1.02,4]decane](/img/structure/B14183558.png)
![3-[3-Methoxy-4-(pyrrolidin-1-yl)phenyl]-3-phenylprop-2-enal](/img/structure/B14183564.png)
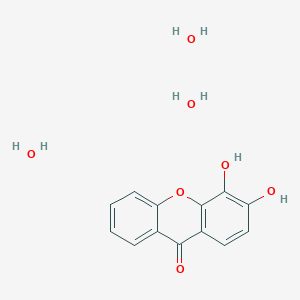
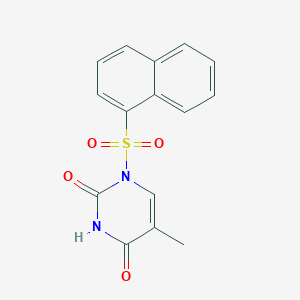
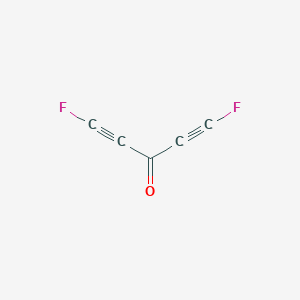
![Ethyl {[3-(4-methylphenyl)prop-2-yn-1-yl]oxy}acetate](/img/structure/B14183593.png)
![3,4-Dicyclopropyl-6-[2-(trifluoromethyl)phenyl]pyridazine](/img/structure/B14183599.png)
![9,10-Di([1,1'-biphenyl]-4-yl)-2-tert-butylanthracene](/img/structure/B14183603.png)
![1'-Methyl-5-nitrospiro[1,3-benzodioxole-2,4'-piperidine]](/img/structure/B14183610.png)
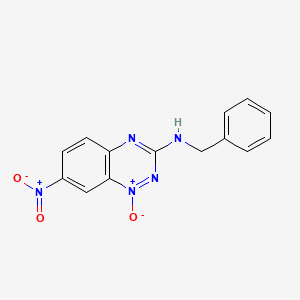
![1,2,4-Triazolo[3,4-f][1,6]naphthyridine, 3-(1-methyl-1H-imidazol-4-yl)-9-phenyl-8-[4-[[4-[5-(2-pyrazinyl)-1H-1,2,4-triazol-3-yl]-1-piperidinyl]methyl]phenyl]-](/img/structure/B14183625.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(4-fluorophenyl)urea](/img/structure/B14183630.png)
